ethyl [(2Z)-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl](oxo)acetate
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Overview
Description
ETHYL {N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
The synthesis of ETHYL {N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMATE typically involves the reaction of an indole derivative with hydrazine and ethyl formate. The reaction conditions often include heating the reactants in a suitable solvent such as dimethylformamide (DMF) or ethanol. The synthetic route can be summarized as follows:
Formation of the hydrazone intermediate: The indole derivative reacts with hydrazine to form a hydrazone intermediate.
Cyclization and esterification: The hydrazone intermediate undergoes cyclization and esterification with ethyl formate to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ETHYL {N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The indole moiety allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the indole ring using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL {N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL {N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMATE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
ETHYL {N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMATE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of ETHYL {N’-[(3Z)-1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}FORMATE lies in its specific structure and the presence of the hydrazinecarbonyl and ethyl formate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O4 |
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Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 2-[(2-hydroxy-1-methylindol-3-yl)diazenyl]-2-oxoacetate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(19)11(17)15-14-10-8-6-4-5-7-9(8)16(2)12(10)18/h4-7,18H,3H2,1-2H3 |
InChI Key |
SYTOFEZCWYRGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N=NC1=C(N(C2=CC=CC=C21)C)O |
solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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